Home > Products > Screening Compounds P124713 > Desacetylclentiazem
Desacetylclentiazem -

Desacetylclentiazem

Catalog Number: EVT-13539482
CAS Number:
Molecular Formula: C20H23ClN2O3S
Molecular Weight: 406.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desacetylclentiazem is a chemical compound that belongs to the class of benzothiazepine derivatives, which are known for their pharmacological properties, particularly as calcium channel blockers. This compound is structurally related to diltiazem, a widely used medication for hypertension and angina. Desacetylclentiazem is characterized by the removal of an acetyl group from the parent compound, leading to its unique properties and applications in scientific research.

Source

Desacetylclentiazem is primarily synthesized as a metabolite of diltiazem. It can also be obtained through various synthetic routes in laboratory settings. The compound's significance lies in its role as an impurity in pharmaceutical formulations of diltiazem, which necessitates its characterization and analysis for quality control purposes.

Classification
  • Chemical Name: Desacetylclentiazem
  • CAS Number: 42399-40-6
  • Molecular Formula: C20H24N2O3S
  • Molecular Weight: 372.48 g/mol
Synthesis Analysis

Methods

Desacetylclentiazem can be synthesized through several methods, including:

  1. Hydrolysis of Diltiazem: This method involves the removal of the acetyl group from diltiazem under acidic or basic conditions.
  2. Direct Synthesis: Using starting materials such as 2-Dimethylaminoethyl chloride hydrochloride and other benzothiazepine derivatives.

Technical Details

The synthesis typically requires controlling reaction conditions such as temperature and pH to optimize yield and purity. The hydrolysis reaction can be represented as follows:

DiltiazemAcid BaseDesacetylclentiazem+Acetic Acid\text{Diltiazem}\xrightarrow{\text{Acid Base}}\text{Desacetylclentiazem}+\text{Acetic Acid}
Molecular Structure Analysis

Data

  • Density: 1.225 g/cm³
  • Boiling Point: 596.8 °C at 760 mmHg
  • Melting Point: Not available
Chemical Reactions Analysis

Reactions

Desacetylclentiazem can undergo various chemical reactions, including:

  1. Oxidation: The phenolic hydroxyl group may be oxidized to form quinones.
  2. Reduction: The carbonyl group can be reduced to an alcohol.
  3. Substitution Reactions: The compound may participate in electrophilic aromatic substitution due to the presence of the aromatic ring.

Technical Details

Common reagents used in these reactions include:

  • Oxidation Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substituents: Halogens or other electrophiles.
Mechanism of Action

The mechanism of action for desacetylclentiazem involves its interaction with calcium channels in vascular smooth muscle and cardiac tissue. By blocking these channels, desacetylclentiazem leads to vasodilation and decreased heart rate, similar to its parent compound diltiazem. This action helps manage conditions such as hypertension and angina.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Slightly soluble in chloroform and methanol; limited solubility in water.

Chemical Properties

  • pKa Value: Relevant for understanding its ionization state at physiological pH.
  • Flash Point: 314.8 °C, indicating stability under standard conditions.
Applications

Desacetylclentiazem has several scientific uses:

  1. Pharmaceutical Research: As a reference standard for quality control in formulations containing diltiazem.
  2. Biological Studies: Investigated for its potential effects on calcium signaling pathways.
  3. Analytical Chemistry: Used in developing analytical methods for detecting impurities in pharmaceutical products.
Metabolic Pathways & Biotransformation Mechanisms

Role in Diltiazem Pharmacokinetics: Hepatic CYP3A4-Mediated Deacetylation

Desacetylclentiazem (also termed desacetyl-diltiazem, M1, or DAD) is the primary pharmacologically active metabolite of the calcium channel blocker diltiazem (DTZ). Its formation occurs via enzymatic hydrolysis of the parent drug’s acetyl moiety, predominantly mediated by hepatic cytochrome P450 3A4 (CYP3A4) [1] [5] [10]. This deacetylation step represents the rate-limiting pathway in diltiazem’s first-pass metabolism, converting 30–40% of orally administered DTZ into M1 [7] [10].

Crucially, M1 exhibits distinct metabolic properties compared to DTZ. While diltiazem undergoes further biotransformation via CYP3A4-mediated N-demethylation (yielding M2, or MA) and CYP2D6-mediated O-demethylation (yielding M4), M1 displays a 100-fold higher binding affinity for CYP2D6 (Km ≈ 5 µM) than CYP3A4 (Km ≈ 540 µM) [1] [3]. This shift in enzymatic preference fundamentally alters downstream metabolic fate:

Table 1: Comparative Kinetic Parameters of Diltiazem vs. Desacetylclentiazem Metabolism

ParameterDiltiazem (CYP3A4)Desacetylclentiazem (CYP2D6)
Primary MetabolismN-demethylation (MA)O-demethylation (M4)
Km (µM)50–1005 ± 2
Vmax (pmol/min/mg)1800 ± 450110 ± 25
Dominant IsoformCYP3A4CYP2D6

This kinetic divergence explains M1’s prolonged half-life (5.7–7.4 hours) in humans [7] and its significant contribution to diltiazem’s overall pharmacologic activity. As M1 retains ≈50% of DTZ’s vasodilatory potency [5] [10], interindividual variability in CYP2D6 activity (e.g., due to genetic polymorphisms) critically impacts systemic M1 exposure and therapeutic efficacy [1] [3].

Interspecies Variability in Metabolite Formation Dynamics

Biotransformation pathways of diltiazem to desacetylclentiazem exhibit marked interspecies differences, impacting translational research and preclinical model selection:

  • Humans: Hepatic deacetylation dominates, with M1 accounting for 35–45% of circulating metabolites. Elderly patients show increased M1 formation (AUCDAD/AUCDTZ ratio rises from 0.42 to 0.89 after multiple doses), attributed to age-related shifts in esterase/CYP activity [7].
  • Rats: Intestinal metabolism is predominant. Jejunal everted sac studies demonstrate rapid DTZ → M1 conversion within enterocytes, exceeding hepatic metabolism by 5-fold. Minor metabolites include N-desmethyl-diltiazem (MA) and desacetyl-N-desmethyl-diltiazem [2] [8].
  • In vitro Models: Immortalized human liver epithelial cells (THLE) transfected with CYP3A4 confirm DTZ deacetylation, while CYP2D6-transfected cells efficiently metabolize M1 to M4 [1] [3].

Table 2: Species-Specific Differences in Desacetylclentiazem Formation

Species/ModelPrimary Site of M1 FormationM1 Yield (%)Key Metabolites
Humans (elderly)Liver40–50%M1, MA, M4
Rats (Wistar)Jejunum>80%M1, MA, desacetyl-N-demethyl-DTZ
THLE-CYP3A4Hepatocytes65–75%M1

These differences underscore limitations in extrapolating rodent data to humans, particularly regarding first-pass metabolism and bioavailability predictions. The intestinal dominance of M1 formation in rats contrasts sharply with hepatic predominance in humans, necessitating careful model selection for bioavailability studies [8].

P-Glycoprotein-Mediated Efflux & Bioavailability Implications

Desacetylclentiazem is a confirmed substrate for P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux transporter expressed in intestinal epithelia, hepatocytes, and the blood-brain barrier [2] [4] [6]. Key mechanisms influencing M1 bioavailability include:

  • Directional Efflux: Rat jejunal transport assays demonstrate 6–7-fold higher serosal-to-luminal flux vs. luminal-to-serosal flux (JS→L/JL→S ratio = 6.5) [2] [8]. This polarity confirms active P-gp-mediated extrusion of M1 back into the intestinal lumen, limiting systemic absorption.
  • Inhibition Effects: Co-administration with P-gp inhibitors (e.g., verapamil) or monoclonal antibodies reduces JS→L by 70% and increases JL→S by 300%, effectively boosting M1 bioavailability [2] [8].
  • Clinical Relevance: As M1 is pharmacologically active, P-gp induction/activation (e.g., via rifampicin or St. John’s wort) could diminish M1 exposure, potentially reducing efficacy. Conversely, P-gp inhibitors (e.g., quinidine) may elevate M1 concentrations, increasing vasodilatory effects but also overdose risks [4] [6].

Table 3: P-gp-Mediated Transport Parameters for Desacetylclentiazem

ParameterValueExperimental Model
Efflux Ratio (JS→L/JL→S)6.5 ± 0.8Rat jejunal sheets
JL→S with Verapamil+300% vs. controlRat jejunum + 100µM verapamil
JS→L with Anti-P-gp Ab−70% vs. controlRat jejunum + UIC2 antibody

This efflux mechanism creates a "double barrier" to M1 bioavailability: intestinal metabolism (DTZ → M1) is followed by P-gp-mediated extrusion of M1. Consequently, only 4–8% of orally administered diltiazem ultimately circulates as bioactive M1 [8] [10]. Strategies to bypass this include P-gp inhibitors or prodrug designs resistant to intestinal hydrolysis.

Properties

Product Name

Desacetylclentiazem

IUPAC Name

(2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C20H23ClN2O3S/c1-22(2)10-11-23-16-9-6-14(21)12-17(16)27-19(18(24)20(23)25)13-4-7-15(26-3)8-5-13/h4-9,12,18-19,24H,10-11H2,1-3H3/t18-,19+/m1/s1

InChI Key

DWOKUCFPFUCSID-MOPGFXCFSA-N

Canonical SMILES

CN(C)CCN1C2=C(C=C(C=C2)Cl)SC(C(C1=O)O)C3=CC=C(C=C3)OC

Isomeric SMILES

CN(C)CCN1C2=C(C=C(C=C2)Cl)S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.